molecular formula C18H13NO B14659293 12-Methylbenzo[c]acridin-7(12H)-one CAS No. 50637-39-3

12-Methylbenzo[c]acridin-7(12H)-one

Cat. No.: B14659293
CAS No.: 50637-39-3
M. Wt: 259.3 g/mol
InChI Key: LBWGTPVFXHRSNC-UHFFFAOYSA-N
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Description

12-Methylbenzo[c]acridin-7(12H)-one is a heterocyclic aromatic compound with a complex structure that includes both benzene and acridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo[c]acridin-7(12H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with methyl anthranilate in the presence of a strong acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 12-Methylbenzo[c]acridin-7(12H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or sulfonyl groups .

Scientific Research Applications

12-Methylbenzo[c]acridin-7(12H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Methylbenzo[c]acridin-7(12H)-one involves its interaction with biological molecules. It can intercalate with DNA, disrupting the normal function of the genetic material. This property is being explored for its potential in anticancer therapies. The compound may also interact with specific enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 12-Methylbenzo[a]acridine
  • 7-Ethyl-12-methylbenzo[a]acridinium
  • 9-Methyl-1,2-benzacridine

Comparison: 12-Methylbenzo[c]acridin-7(12H)-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

50637-39-3

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

12-methylbenzo[c]acridin-7-one

InChI

InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3

InChI Key

LBWGTPVFXHRSNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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